4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as PTC-209, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. PTC-209 has shown promising results in preclinical studies by inhibiting the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells.
Wirkmechanismus
4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to a decrease in the self-renewal of cancer stem cells.
Biochemical and Physiological Effects:
4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have a selective effect on cancer stem cells, leading to a decrease in the number of these cells and a reduction in tumor growth. 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to have minimal toxicity in normal cells, making it a potentially promising cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its selectivity for cancer stem cells, which makes it a potentially effective treatment for tumors that are resistant to chemotherapy. However, one limitation of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its relatively low potency, which may limit its effectiveness in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is to investigate the use of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate the use of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in the treatment of other diseases, such as neurological disorders or autoimmune diseases. Additionally, further research is needed to optimize the synthesis of 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide and to improve its potency for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide inhibits the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. This inhibition leads to a decrease in the number of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-11-5-4-9(19(13,16)17)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPOHNTVFUKFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.